1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with pyridin-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride, along with the appropriate electrophile.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amine and thiol.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets through the thiourea group. The thiourea group can form hydrogen bonds and coordinate with metal ions, making it an effective ligand. In biological systems, it can inhibit enzymes by binding to the active site, thereby blocking substrate access and enzyme activity. The aromatic rings may also contribute to its binding affinity through π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(pyridin-2-ylmethyl)thiourea: Lacks the methyl group on the phenyl ring, which may affect its binding properties and reactivity.
1-(3-Methylphenyl)-3-(pyridin-4-ylmethyl)thiourea: The position of the pyridine nitrogen is different, which can influence its coordination chemistry and biological activity.
1-(3-Methylphenyl)-3-(pyridin-2-yl)thiourea: Lacks the methylene bridge, which may alter its flexibility and binding interactions.
Uniqueness
1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea is unique due to the presence of both a 3-methylphenyl and a pyridin-2-ylmethyl group. This combination provides a distinct set of chemical properties, including enhanced binding affinity and specificity for certain molecular targets. The presence of the methyl group on the phenyl ring can also influence its reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-11-5-4-7-12(9-11)17-14(18)16-10-13-6-2-3-8-15-13/h2-9H,10H2,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDGHBVURXDHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.